

A Comparative Guide to p300 Inhibition: PU141 vs. PU139

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PU141

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This guide provides a detailed comparison of two pyridoisothiazolone-based histone acetyltransferase (HAT) inhibitors, **PU141** and PU139, with a specific focus on their activity against the transcriptional coactivator p300. This document summarizes their inhibitory profiles, presents available experimental data, and outlines typical methodologies for assessing their enzymatic and cellular effects.

Executive Summary

PU141 and PU139 are both inhibitors of histone acetyltransferases, but they exhibit distinct selectivity profiles. PU139 acts as a pan-HAT inhibitor, affecting a range of HATs including p300, CREB-binding protein (CBP), Gcn5, and p300/CBP-associated factor (PCAF). In contrast, **PU141** demonstrates greater selectivity for the highly homologous p300 and CBP. While a direct enzymatic IC₅₀ value for **PU141** against p300 is not readily available in the reviewed literature, cellular assays and in silico modeling suggest it is a potent and selective inhibitor of the p300/CBP pathway.

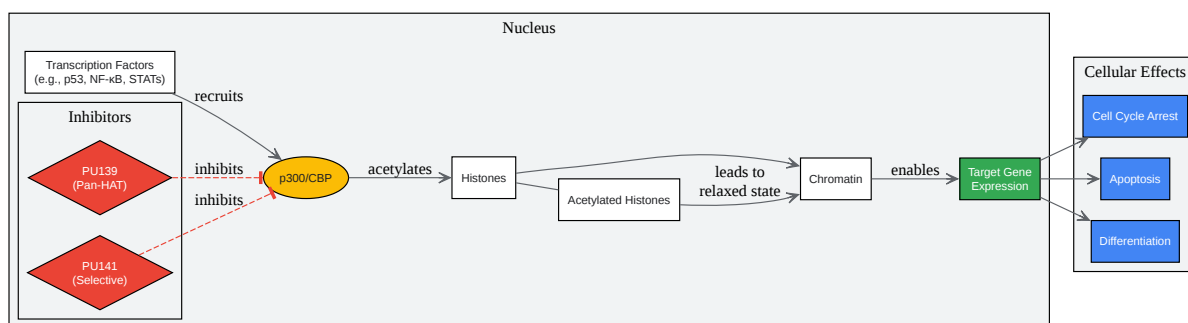
Data Presentation: Quantitative Comparison

The following table summarizes the available quantitative data for **PU141** and PU139, highlighting their differences in selectivity and potency.

Parameter	PU141	PU139	Reference
Target Selectivity	Selective for p300/CBP	Pan-HAT inhibitor (p300, CBP, Gcn5, PCAF)	[1]
p300 IC50 (enzymatic)	Not Reported	5.35 μ M	[2]
CBP IC50 (enzymatic)	Not Reported	2.49 μ M	[2]
Gcn5 IC50 (enzymatic)	Inactive	8.39 μ M	[2]
PCAF IC50 (enzymatic)	Inactive	9.74 μ M	[2]
Cellular Potency (GI50)	0.48 μ M (SK-N-SH cells)	Not Reported	[3]
Binding Affinity (in silico)	Higher affinity for p300 (Binding Free Energy: -20.62 kcal/mol)	Lower affinity for p300 (Binding Free Energy: -17.67 kcal/mol)	[4]

Mechanism of Action and Signaling Pathway

Both **PU141** and PU139 exert their effects by inhibiting the histone acetyltransferase activity of p300. As a transcriptional coactivator, p300 plays a crucial role in chromatin remodeling and gene expression by acetylating histone and non-histone proteins. By blocking this activity, these inhibitors can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis. The selectivity of **PU141** for p300/CBP suggests a more targeted approach to modulating these pathways compared to the broader activity of PU139.

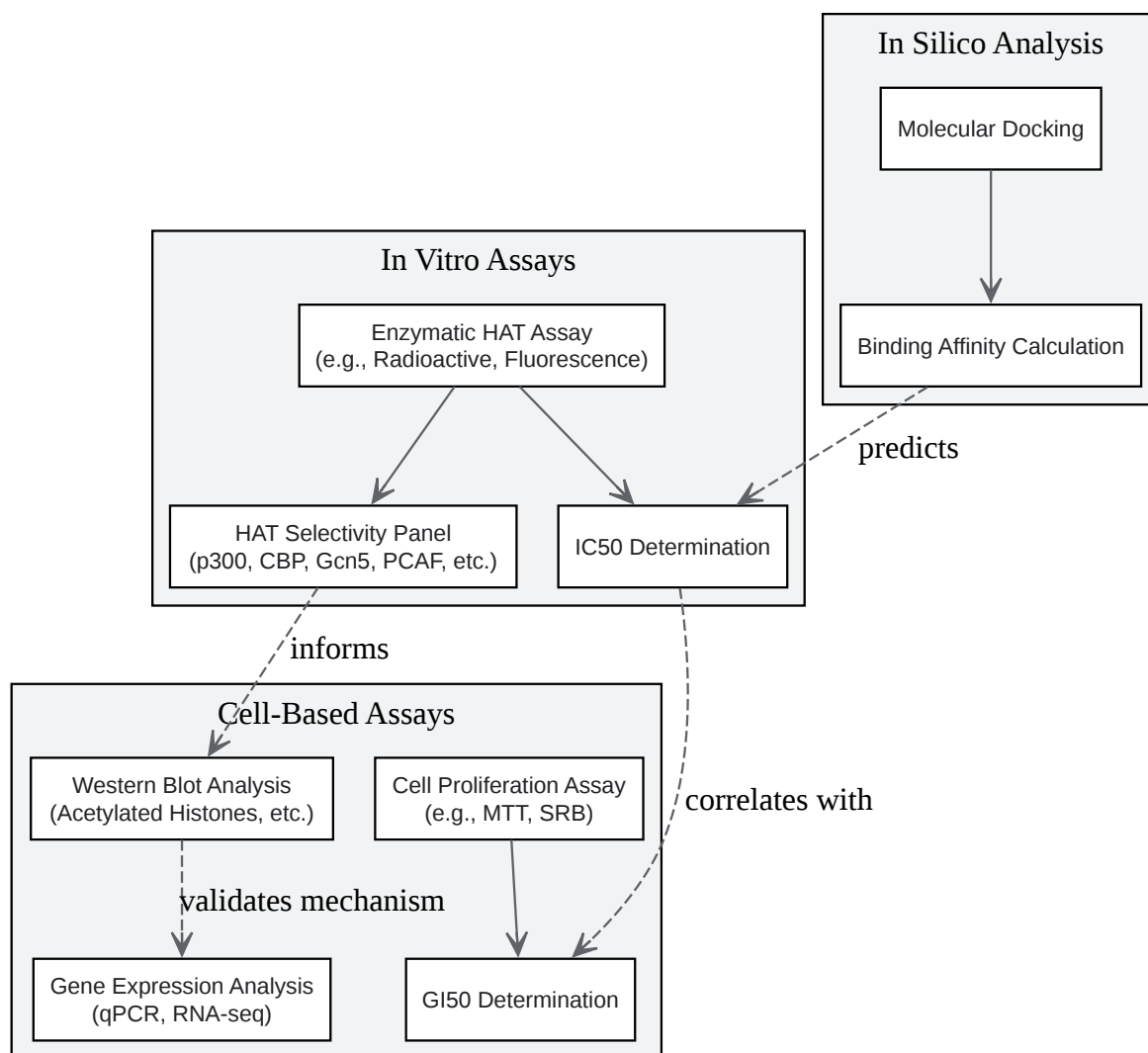


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Mechanism of p300 inhibition by **PU141** and PU139.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for characterizing and comparing p300 inhibitors like **PU141** and PU139.



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Workflow for p300 inhibitor characterization.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor performance. Below are representative protocols for key experiments.

In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive Method)

This assay directly measures the enzymatic activity of p300 and its inhibition.

- Materials:
 - Recombinant human p300 enzyme
 - Histone H3 or H4 peptide substrate
 - [³H]-Acetyl Coenzyme A
 - Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
 - Inhibitors (**PU141**, PU139) dissolved in DMSO
 - Phosphocellulose filter paper
 - Scintillation cocktail and counter
- Procedure:
 - Prepare a reaction mixture containing assay buffer, histone peptide substrate, and recombinant p300 enzyme.
 - Add varying concentrations of the inhibitor (**PU141** or PU139) or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at 30°C.
 - Initiate the reaction by adding [³H]-Acetyl CoA.
 - Incubate the reaction for 30 minutes at 30°C.
 - Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
 - Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [³H]-Acetyl CoA.

- Air-dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

This assay assesses the effect of the inhibitors on the growth of cancer cell lines.

- Materials:
 - Human cancer cell line (e.g., SK-N-SH neuroblastoma)
 - Complete cell culture medium
 - Inhibitors (**PU141**, PU139)
 - Trichloroacetic acid (TCA)
 - Sulforhodamine B (SRB) solution
 - Tris-base solution
- Procedure:
 - Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
 - Treat the cells with a range of concentrations of **PU141** or PU139 for 72 hours.
 - After the incubation period, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
 - Wash the plates with water and air-dry.
 - Stain the fixed cells with SRB solution for 30 minutes at room temperature.

- Wash the plates with 1% acetic acid to remove unbound dye and air-dry.
- Solubilize the bound dye with Tris-base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the percentage of growth inhibition for each concentration compared to untreated control cells.
- Determine the GI50 value, the concentration that causes 50% growth inhibition.

In Silico Molecular Docking and Binding Free Energy Calculation

This computational approach predicts the binding mode and affinity of the inhibitors to the p300 active site.

- Software:
 - Molecular docking software (e.g., AutoDock, Glide)
 - Molecular dynamics simulation software (e.g., GROMACS, AMBER)
- Procedure:
 - Obtain the 3D crystal structure of the p300 HAT domain from the Protein Data Bank (PDB).
 - Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
 - Generate 3D conformers of the inhibitors (**PU141** and PU139).
 - Perform molecular docking to predict the binding pose of each inhibitor within the p300 active site.
 - Select the best-docked poses based on scoring functions.

- Perform molecular dynamics simulations of the p300-inhibitor complexes to assess the stability of the binding poses.
- Calculate the binding free energy using methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the binding affinity.

Conclusion

The comparison between **PU141** and PU139 highlights a trade-off between selectivity and broad-spectrum activity. PU139's pan-HAT inhibitory profile may be advantageous in contexts where targeting multiple HATs is desirable. Conversely, **PU141**'s selectivity for p300/CBP offers a more targeted approach, potentially reducing off-target effects. The higher predicted binding affinity and potent cellular activity of **PU141** suggest it is a promising candidate for further investigation as a selective p300/CBP inhibitor. The lack of a direct enzymatic IC₅₀ for **PU141** underscores the need for further biochemical characterization to enable a more direct and quantitative comparison with other p300 inhibitors.

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